molecular formula C15H12Cl2N2O2 B5755370 4-chloro-N'-[2-(4-chlorophenyl)acetyl]benzohydrazide

4-chloro-N'-[2-(4-chlorophenyl)acetyl]benzohydrazide

Cat. No.: B5755370
M. Wt: 323.2 g/mol
InChI Key: DJNLBIGLBYXUMQ-UHFFFAOYSA-N
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Description

4-chloro-N’-[2-(4-chlorophenyl)acetyl]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzohydrazide moiety substituted with a 4-chlorophenyl group and an acetyl group

Properties

IUPAC Name

4-chloro-N'-[2-(4-chlorophenyl)acetyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c16-12-5-1-10(2-6-12)9-14(20)18-19-15(21)11-3-7-13(17)8-4-11/h1-8H,9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNLBIGLBYXUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NNC(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[2-(4-chlorophenyl)acetyl]benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 4-chlorophenylacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-N’-[2-(4-chlorophenyl)acetyl]benzohydrazide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[2-(4-chlorophenyl)acetyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as hydrazines or amines.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzene ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions can be carried out using electrophiles like halogens or nucleophiles like amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazines or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-chloro-N’-[2-(4-chlorophenyl)acetyl]benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N’-[2-(4-chlorophenyl)acetyl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. Additionally, the compound may interact with cellular pathways involved in cell growth and proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzohydrazide: A precursor in the synthesis of 4-chloro-N’-[2-(4-chlorophenyl)acetyl]benzohydrazide.

    4-chlorophenylacetyl chloride: Another precursor used in the synthesis.

    N’-[2-(4-chlorophenyl)acetyl]benzohydrazide: A structurally similar compound with slight variations in the substituents.

Uniqueness

4-chloro-N’-[2-(4-chlorophenyl)acetyl]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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